An In-depth Technical Guide to Iclaprim-d6: Chemical Structure and Properties
An In-depth Technical Guide to Iclaprim-d6: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Iclaprim-d6. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Chemical Structure and Properties
Iclaprim-d6 is the deuterated analogue of Iclaprim, a novel diaminopyrimidine antibiotic. The deuterium labeling is intended to alter the drug's metabolic profile, potentially improving its pharmacokinetic properties.
Chemical Structure:
-
IUPAC Name: 5-[[2-cyclopropyl-7,8-bis(trideuteriomethoxy)-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine
-
Molecular Formula: C₁₉H₁₆D₆N₄O₃
-
CAS Number: 1130072-57-9
A summary of the physicochemical properties of Iclaprim and Iclaprim-d6 is presented in Table 1. While experimental data for Iclaprim-d6 is limited, the properties of Iclaprim serve as a close proxy due to the subtlety of deuterium substitution.
Table 1: Physicochemical Properties of Iclaprim and Iclaprim-d6
| Property | Iclaprim | Iclaprim-d6 | Data Source |
| Molecular Weight ( g/mol ) | 354.41 | 360.44 | Calculated |
| Melting Point (°C) | 215 | Not Reported | [1] |
| Water Solubility (mg/mL) | 0.142 | Not Reported | Predicted[2] |
| pKa (Strongest Basic) | 7.15 | Not Reported | Predicted[2] |
| logP | 2.35 | Not Reported | Predicted[2] |
| Plasma Protein Binding (%) | 93 | Not Reported | [3] |
Mechanism of Action: Dihydrofolate Reductase Inhibition
Iclaprim exerts its antibacterial effect by selectively inhibiting bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[3][4] This pathway is crucial for the biosynthesis of purines, thymidylate, and certain amino acids, which are the necessary precursors for DNA, RNA, and protein synthesis. By blocking DHFR, Iclaprim effectively halts bacterial growth and replication.[5]
The bacterial folate synthesis pathway and the point of inhibition by Iclaprim are illustrated in the following diagram.
Experimental Protocols
This section details the methodologies for key experiments used in the evaluation of Iclaprim-d6.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Iclaprim-d6 stock solution
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Prepare Iclaprim-d6 Dilutions:
-
Perform serial two-fold dilutions of the Iclaprim-d6 stock solution in CAMHB to achieve a range of concentrations.
-
Add 50 µL of each dilution to the wells of a 96-well plate.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the Iclaprim-d6 dilutions.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
The workflow for this protocol is visualized in the following diagram.
Plasma Protein Binding Assay by Ultrafiltration
Ultrafiltration is a common method to determine the extent of drug binding to plasma proteins.[8][9]
Materials:
-
Centrifugal ultrafiltration devices with a semipermeable membrane (e.g., 10 kDa molecular weight cut-off)
-
Human plasma
-
Iclaprim-d6 stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath (37°C)
-
Centrifuge capable of maintaining 37°C
-
Analytical method for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Pre-condition the Ultrafiltration Device:
-
To minimize non-specific binding, pre-rinse the ultrafiltration device with a buffer solution or a solution of the drug in buffer.
-
-
Sample Preparation:
-
Spike human plasma with Iclaprim-d6 to the desired concentration.
-
Incubate the plasma sample at 37°C for a sufficient time (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
-
Ultrafiltration:
-
Add the plasma sample to the upper chamber of the ultrafiltration device.
-
Centrifuge the device at a specified speed and time at 37°C to separate the protein-free ultrafiltrate. The centrifugation parameters should be optimized to collect a sufficient volume of ultrafiltrate without significantly concentrating the proteins in the retentate.
-
-
Sample Analysis:
-
Carefully collect the ultrafiltrate from the collection tube.
-
Determine the concentration of Iclaprim-d6 in the ultrafiltrate (unbound drug) and in the initial plasma sample (total drug) using a validated analytical method like LC-MS/MS.
-
-
Calculation:
-
The percentage of unbound drug is calculated as: (Concentration in ultrafiltrate / Total concentration in plasma) x 100
-
The percentage of protein binding is then: 100 - % unbound
-
Conclusion
Iclaprim-d6 is a promising deuterated antibiotic that targets a well-validated bacterial enzyme, DHFR. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The provided experimental protocols offer a foundation for researchers to conduct further in vitro studies. The continued investigation into the properties and efficacy of Iclaprim-d6 will be crucial in defining its potential role in combating bacterial infections, particularly those caused by resistant pathogens.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Iclaprim, a novel diaminopyrimidine with potent activity on trimethoprim sensitive and resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
